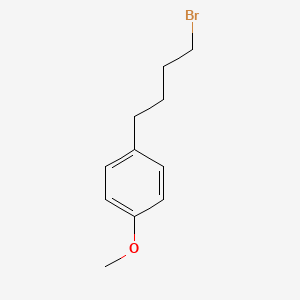
5-iodo-2-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-2-phenylpyridine is a chemical compound with the molecular formula C11H8IN. It has a molecular weight of 281.1 . It is used in various chemical reactions and has a significant role in the field of organic chemistry .
Synthesis Analysis
The synthesis of 5-iodo-2-phenylpyridine involves several steps. One common method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C . This results in 2-substituted pyridines in good yields .Molecular Structure Analysis
The molecular structure of 5-iodo-2-phenylpyridine consists of a pyridine ring attached to a phenyl group at the 2-position and an iodine atom at the 5-position . The InChI code for this compound is 1S/C11H8IN/c12-11-7-6-10(8-13-11)9-4-2-1-3-5-9/h1-8H .Chemical Reactions Analysis
5-Iodo-2-phenylpyridine can participate in various chemical reactions. For instance, it can undergo C–H arylation, which is a key step in many synthetic strategies . It can also participate in decarboxylative coupling processes .Physical And Chemical Properties Analysis
5-Iodo-2-phenylpyridine is a solid substance that should be stored in a refrigerated environment . It has a density of 1.653±0.06 g/cm3 .Mécanisme D'action
While the exact mechanism of action of 5-iodo-2-phenylpyridine is not fully known, it is believed to act as an antiviral agent by inhibiting viral replication. It does this by substituting itself for thymidine in viral DNA, which in turn inhibits thymidylate phosphorylase and viral DNA polymerases from functioning properly .
Safety and Hazards
Orientations Futures
The future directions of 5-iodo-2-phenylpyridine research could involve exploring its potential applications in various fields, such as medicine and materials science. Its antiviral properties make it a promising candidate for further study in the development of new antiviral drugs . Additionally, its unique chemical structure and reactivity could be leveraged in the synthesis of new materials .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 5-iodo-2-phenylpyridine can be achieved through a one-pot reaction involving the reaction of 2-phenylpyridine with iodine and a reducing agent.", "Starting Materials": [ "2-phenylpyridine", "iodine", "reducing agent (e.g. sodium borohydride, zinc powder)" ], "Reaction": [ "Add 2-phenylpyridine to a reaction flask", "Add iodine to the reaction flask and stir the mixture at room temperature for 10 minutes", "Add the reducing agent to the reaction flask and stir the mixture for an additional 30 minutes", "Filter the resulting mixture to remove any solid impurities", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization from a suitable solvent (e.g. ethanol)" ] } | |
Numéro CAS |
1214342-99-0 |
Nom du produit |
5-iodo-2-phenylpyridine |
Formule moléculaire |
C11H8IN |
Poids moléculaire |
281.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



